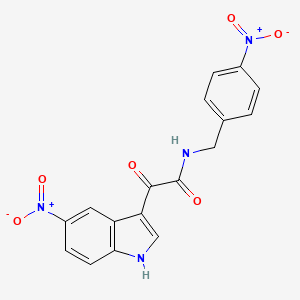
2-(5-nitro-1H-indol-3-yl)-N-(4-nitrobenzyl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-nitro-1H-indol-3-yl)-N-(4-nitrobenzyl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a nitro group on the indole ring and a nitrobenzyl group attached to an oxoacetamide moiety, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-nitro-1H-indol-3-yl)-N-(4-nitrobenzyl)-2-oxoacetamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration of Indole: The starting material, indole, is nitrated to introduce a nitro group at the 5-position.
Formation of Indole-3-carboxaldehyde: The nitrated indole is then converted to indole-3-carboxaldehyde.
Condensation Reaction: Indole-3-carboxaldehyde undergoes a condensation reaction with 4-nitrobenzylamine to form the corresponding Schiff base.
Reduction and Acylation: The Schiff base is reduced to the amine, followed by acylation with oxalyl chloride to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-nitro-1H-indol-3-yl)-N-(4-nitrobenzyl)-2-oxoacetamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzyl position.
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives at the nitrobenzyl position.
Oxidation: Formation of oxidized indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.
Wirkmechanismus
The mechanism of action of 2-(5-nitro-1H-indol-3-yl)-N-(4-nitrobenzyl)-2-oxoacetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The nitro groups may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-nitro-1H-indol-3-yl)-N-benzyl-2-oxoacetamide: Lacks the nitro group on the benzyl moiety.
2-(5-nitro-1H-indol-3-yl)-N-(4-methylbenzyl)-2-oxoacetamide: Contains a methyl group instead of a nitro group on the benzyl moiety.
2-(5-nitro-1H-indol-3-yl)-N-(4-chlorobenzyl)-2-oxoacetamide: Contains a chloro group instead of a nitro group on the benzyl moiety.
Uniqueness
The presence of two nitro groups in 2-(5-nitro-1H-indol-3-yl)-N-(4-nitrobenzyl)-2-oxoacetamide may confer unique chemical reactivity and biological activity compared to similar compounds. These nitro groups can participate in specific reactions and interactions that are not possible with other substituents.
Eigenschaften
Molekularformel |
C17H12N4O6 |
|---|---|
Molekulargewicht |
368.30 g/mol |
IUPAC-Name |
2-(5-nitro-1H-indol-3-yl)-N-[(4-nitrophenyl)methyl]-2-oxoacetamide |
InChI |
InChI=1S/C17H12N4O6/c22-16(14-9-18-15-6-5-12(21(26)27)7-13(14)15)17(23)19-8-10-1-3-11(4-2-10)20(24)25/h1-7,9,18H,8H2,(H,19,23) |
InChI-Schlüssel |
WONGJCVMNCAMKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[1-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrocholoride](/img/structure/B10793202.png)

![1-[1-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrocholoride](/img/structure/B10793209.png)
![1-[1-(4-Fluorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride](/img/structure/B10793212.png)
![(R)-2-((S)-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1-methylpyrrolidine hydrochloride](/img/structure/B10793215.png)
![1-{2-(3-Methylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]ethyl}cyclohexanol Dihydrocholoride](/img/structure/B10793219.png)
![(+)-1-[(1S)-1-(3-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexanol](/img/structure/B10793222.png)

![3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B10793233.png)

